molecular formula C7H6F2N2O B2875757 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carbaldehyde CAS No. 2173999-87-4

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2875757
CAS No.: 2173999-87-4
M. Wt: 172.135
InChI Key: WPTSAFGIFVDHDC-UHFFFAOYSA-N
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Description

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. The presence of the difluorocyclopropyl group imparts distinct chemical properties, making it a valuable compound for research and industrial applications.

Scientific Research Applications

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carbaldehyde typically involves the formation of the difluorocyclopropyl group followed by its incorporation into the pyrazole ring. One common method involves the reaction of a suitable precursor with difluorocarbene, generated in situ, to form the difluorocyclopropyl intermediate. This intermediate is then reacted with a pyrazole derivative under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The difluorocyclopropyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the difluorocyclopropyl group and the aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-(2,2-difluorocyclopropyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-7(9)1-6(7)11-3-5(4-12)2-10-11/h2-4,6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTSAFGIFVDHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)N2C=C(C=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173999-87-4
Record name 1-(2,2-difluorocyclopropyl)-1H-pyrazole-4-carbaldehyde
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